(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol
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Overview
Description
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol is a neuroactive alkaloid compound isolated from the bark of the Galbulimima belgraveana tree, which is native to Papua New Guinea, tropical northern Australia, and Malaysia . This compound belongs to the class III Galbulimima alkaloids and is known for its antispasmodic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of himgaline has been a challenging task due to its complex structure. recent advancements have significantly simplified the process. The most efficient synthetic route involves a concise 7-step process that includes cross-coupling high fraction aromatic building blocks followed by complete, stereoselective reduction to high fraction sp3 products . This method has reduced the synthetic burden from the previous 19-31 steps to just 7-9 steps .
Industrial Production Methods
Industrial production of himgaline is not yet widespread due to the complexity of its synthesis and the limited availability of its natural source. the recent advancements in synthetic methods hold promise for future industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The synthesis of himgaline involves the use of several reagents and conditions:
Cross-Coupling Reagents: High fraction aromatic building blocks.
Reduction Reagents: Stereoselective reduction agents to achieve high fraction sp3 products.
Major Products Formed
The major product formed from these reactions is himgaline itself, which is obtained through a series of cross-coupling and reduction steps .
Scientific Research Applications
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis.
Biology: Investigated for its neuroactive properties and potential effects on the nervous system.
Mechanism of Action
The exact mechanism of action of himgaline is not fully understood. it is known to exert its effects through interactions with the nervous system. (1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol’s antispasmodic properties suggest that it may act on specific molecular targets and pathways involved in muscle contraction and relaxation .
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol is part of the Galbulimima alkaloid family, which includes other compounds such as:
Himbacine: Known for its ability to antagonize muscarinic receptors M1 to M5.
GB22 and GB13: Other neuroactive alkaloids from the same family.
Uniqueness
This compound is unique due to its specific antispasmodic properties, which differentiate it from other Galbulimima alkaloids like himbacine that have different biological activities .
Properties
IUPAC Name |
(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-11-6-7-15-16-8-12-9-20(15,23)19(21(11)16)10-17(22)13-4-2-3-5-14(13)18(12)19/h11-18,22-23H,2-10H2,1H3/t11-,12-,13+,14+,15+,16+,17+,18-,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKXKKZYQAPZDW-TZKYPUSKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C2(CC(C3)C4C6CCCCC6C(C5)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@@]2(C[C@@H](C3)[C@@H]4[C@H]6CCCC[C@@H]6[C@H](C5)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Himgaline?
A1: Himgaline is a naturally occurring alkaloid isolated from the bark of the rainforest tree Galbulimima belgraveana. [, ]
Q2: What is the chemical structure of Himgaline?
A2: Himgaline possesses a complex hexacyclic structure, characterized by a trans-decalin system and several stereocenters. The absolute stereochemistry of Himgaline, along with other Galbulimima alkaloids, was established through X-ray crystallography. [, ]
Q3: What is the relationship between Himgaline and GB13?
A4: Himgaline and GB13 are structurally related Galbulimima alkaloids. GB13 can be converted into Himgaline through a two-step process involving cyclization and reduction. [, , ] The stereochemistry of (-)-GB13 was revised to 2S based on synthetic studies. []
Q4: What are the key reactions involved in the total synthesis of Himgaline?
A4: Several important reactions are employed in Himgaline synthesis, including:
- Decarboxylative aza-Michael reaction: This reaction is crucial for constructing the core structure of GB13, a precursor to Himgaline. []
- Intramolecular Diels-Alder reaction: This reaction efficiently forms the trans-decalin AB-ring system found in Himgaline. [, , ]
- Intramolecular Michael addition: This reaction assists in building the complex ring system of Himgaline. [, ]
- Intramolecular enamine aldol addition: This reaction is essential for introducing stereocenters in the Himgaline structure. [, ]
- Nickel-catalyzed photoredox cross-coupling: This reaction facilitates the coupling of high fraction aromatic building blocks, streamlining the synthesis. []
- Stereoselective reduction: This step transforms the assembled flat aromatic structures into the final, stereochemically complex Himgaline molecule. []
Q5: What is known about the biosynthesis of Himgaline?
A6: While the complete biosynthetic pathway of Himgaline is not fully elucidated, it is proposed to share similarities with the biosynthesis of other Galbulimima alkaloids. This likely involves a series of enzymatic transformations starting from simple precursors. [, ]
Q6: Has the biological activity of Himgaline been investigated?
A7: While Himgaline is a known constituent of Galbulimima belgraveana bark extracts, its specific biological activity remains largely unexplored. Research has primarily focused on its structural elucidation and chemical synthesis. [, , , , , , , , , ]
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